N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)furan-2-carboxamide
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Overview
Description
N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a furan ring, a pyrimidine ring, and a morpholine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-chloropyrimidine and morpholine under basic conditions.
Amination: The amino group is introduced to the pyrimidine ring through a nucleophilic substitution reaction.
Coupling with Furan-2-Carboxylic Acid: The final step involves coupling the aminopyrimidine derivative with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group on the pyrimidine ring can undergo electrophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Known for its antimicrobial and antiproliferative activities.
4-((2-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL)AMINO)BENZENE DERIVATIVES: Studied for their neuroprotective and antibacterial properties.
Uniqueness
N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE stands out due to its unique combination of a furan ring, a pyrimidine ring, and a morpholine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N5O3 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H21N5O3/c1-14-13-18(25-8-11-27-12-9-25)24-20(21-14)23-16-6-4-15(5-7-16)22-19(26)17-3-2-10-28-17/h2-7,10,13H,8-9,11-12H2,1H3,(H,22,26)(H,21,23,24) |
InChI Key |
BKPXKFBYRRGHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)N4CCOCC4 |
Origin of Product |
United States |
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